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Compound of Interest

Compound Name: 2-Methylquinoline-4-carbonitrile

Cat. No.: B1297338 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylquinoline-4-
carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Methylquinoline-4-carbonitrile (CAS No. 29196-15-4). The information is

tailored for researchers, scientists, and professionals in drug development, with a focus on

structured data presentation, detailed experimental methodologies, and visual workflows to

support laboratory and in silico research.

Core Physicochemical Properties
2-Methylquinoline-4-carbonitrile is a heterocyclic aromatic compound. Its fundamental

properties are crucial for predicting its behavior in biological systems and for designing

experimental protocols. While experimental data for some properties of this specific molecule

are not widely published, computational predictions and data from closely related analogs

provide valuable insights.

Data Summary

The following table summarizes the key physicochemical properties of 2-Methylquinoline-4-
carbonitrile.
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Property Value Data Type Source

Identifier

CAS Number 29196-15-4 Experimental [1][2]

Molecular

Molecular Formula C₁₁H₈N₂ - [1][2]

Molecular Weight 168.19 g/mol Calculated [1][2]

Lipophilicity

logP 2.4149 Computational [1]

Structural/Topological

Topological Polar

Surface Area (TPSA)
36.68 Å² Computational [1]

Hydrogen Bond

Acceptors
2 Computational [1]

Hydrogen Bond

Donors
0 Computational [1]

Rotatable Bonds 0 Computational [1]

Physical State

Melting Point 96-98 °C

Experimental (for

isomer: 4-

Methylquinoline-2-

carbonitrile)

[3]

Boiling Point 349.9 ± 22.0 °C

Predicted (for isomer:

4-Methylquinoline-2-

carbonitrile)

[3]

Note: Specific experimental data for the melting and boiling points of 2-Methylquinoline-4-
carbonitrile are limited. The provided data is for a structural isomer and should be used as an

estimation.
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Experimental Protocols
Detailed and validated experimental protocols are essential for reproducing and building upon

existing research. The following sections outline standard methodologies for the synthesis and

characterization of key physicochemical parameters for quinoline derivatives like 2-
Methylquinoline-4-carbonitrile.

Synthesis of Quinoline Derivatives
The synthesis of substituted quinolines can be achieved through various established reactions.

The Pfitzinger reaction, for example, is a versatile method for producing quinoline-4-carboxylic

acids, which can be further modified to obtain the nitrile group. A representative workflow for a

Pfitzinger-type synthesis is outlined below.
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Step 1: Pfitzinger Reaction

Step 2: Amide Formation

Step 3: Dehydration to Nitrile

Isatin

2-Methylquinoline-
4-carboxylic acid

Reacts with

Methyl Ketone
(e.g., Acetone)

Reacts with

Base (e.g., KOH) Catalyzes

2-Methylquinoline-
4-carboxylic acid

2-Methylquinoline-
4-carboxamide

Converts to

Thionyl Chloride (SOCl₂)

via Acid Chloride

Ammonia (NH₃) Amidation

2-Methylquinoline-
4-carboxamide

2-Methylquinoline-
4-carbonitrile

Dehydrates to

Dehydrating Agent
(e.g., P₂O₅, POCl₃)

Mediates

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Methylquinoline-4-carbonitrile.

Methodology: Pfitzinger Reaction and Subsequent Modification[4]

Reaction Setup: A mixture of isatin, an appropriate methyl ketone (e.g., acetone), and a base

like potassium hydroxide in a suitable solvent (e.g., aqueous ethanol) is prepared in a

reaction vessel.

Reaction Conditions: The mixture is heated under reflux or irradiated with microwaves for a

specified duration to facilitate the condensation and cyclization, forming 2-methylquinoline-4-

carboxylic acid.
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Work-up and Isolation: The reaction mixture is cooled and then acidified (e.g., with acetic

acid) to precipitate the carboxylic acid product, which is then filtered, washed, and

recrystallized.

Amide Formation: The resulting carboxylic acid is converted to its corresponding amide. This

can be achieved by first forming an acid chloride using a reagent like thionyl chloride,

followed by reaction with ammonia.

Dehydration: The primary amide is then dehydrated using a strong dehydrating agent (e.g.,

phosphorus pentoxide or phosphoryl chloride) to yield the final product, 2-Methylquinoline-
4-carbonitrile.

Purification and Characterization: The final product is purified using techniques such as

column chromatography or recrystallization. Its structure is confirmed by analytical methods

like NMR and mass spectrometry.

Solubility Determination
The solubility of a compound is a critical parameter influencing its absorption and bioavailability.

For quinoline derivatives, which are often hydrophobic, determining solubility in both aqueous

and organic solvents is crucial.[5][6]
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Sample Preparation:
Add excess solid to known

volume of solvent.

Equilibration:
Agitate in thermostatic shaker

(24-48h at 25°C).

Separation:
Centrifuge and filter supernatant

to remove undissolved solid.

Quantification:
Dilute supernatant and analyze

by HPLC against a calibration curve.

Calculation:
Solubility (mg/mL) = 

(Concentration from curve) x (Dilution factor)

Click to download full resolution via product page

Caption: Experimental workflow for thermodynamic solubility determination.

Methodology: Shake-Flask Method[5][6]

Preparation: Add an excess amount of 2-Methylquinoline-4-carbonitrile to a vial containing

a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic

solvent). The presence of undissolved solid is necessary to ensure saturation.

Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate the samples at

a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to
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allow the solution to reach equilibrium.

Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved

solid. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter

(e.g., 0.45 µm) to remove any remaining particulates.

Quantification: Prepare a series of standard solutions of the compound of known

concentrations. Dilute the filtered supernatant to a concentration that falls within the linear

range of the analytical method (e.g., HPLC-UV). Analyze the standards and the diluted

sample.

Calculation: Construct a calibration curve by plotting the analytical signal (e.g., peak area)

versus the concentration of the standards. Use the regression equation to determine the

concentration of the diluted sample, and then multiply by the dilution factor to calculate the

final solubility.

pKa Determination
The acid dissociation constant (pKa) is vital for understanding a molecule's ionization state at

different pH values, which affects its solubility, permeability, and target binding. As a quinoline

derivative, 2-Methylquinoline-4-carbonitrile is expected to be a weak base.[7]

Methodology: Potentiometric Titration[8]

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a co-

solvent system if solubility is low. Maintain a constant ionic strength using a background

electrolyte like 0.15 M KCl.

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the

calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl or 0.1

M NaOH).

Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing

the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the inflection point of the titration curve or by analyzing the first derivative of the curve.

Multiple titrations should be performed to ensure reproducibility.

logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor

of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: HPLC-Based Method[9]

Principle: This method correlates the retention time of a compound on a reversed-phase

HPLC (RP-HPLC) column with its lipophilicity.

System Setup: Use an RP-HPLC system with a non-polar stationary phase (e.g., C18

column) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile)

and an aqueous buffer.

Calibration: Inject a series of standard compounds with known logP values and record their

retention times (t_R).

Sample Analysis: Inject the 2-Methylquinoline-4-carbonitrile solution and determine its

retention time under the same isocratic conditions.

Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R -

t_0) / t_0, where t_0 is the column dead time. Plot log(k) of the standards against their

known logP values to generate a calibration curve. Use the log(k) of the test compound to

determine its logP from this curve.

Biological and Pharmacological Context
While specific signaling pathways for 2-Methylquinoline-4-carbonitrile are not extensively

documented, the quinoline scaffold is a well-established "privileged structure" in medicinal

chemistry. Quinoline derivatives exhibit a vast range of biological activities and are the core of

numerous approved drugs.[10][11][12][13]
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Key Biological Targets & Activities

Quinoline Scaffold

Antimalarial
(e.g., Chloroquine)

Derivatives show activity

Anticancer
(e.g., Camptothecin)

Derivatives show activity

Antibacterial
(e.g., Ciprofloxacin)

Derivatives show activity

Antiviral

Derivatives show activity

Anti-inflammatory

Derivatives show activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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